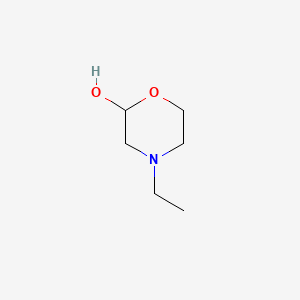
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Synthesis of Fluoroionophores
Research on the development of fluoroionophores from derivatives like 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene has been explored. These compounds can chelate metal cations, such as Zn+2, in organic and semi-aqueous solutions, making them potential candidates for applications in fluorescence-based sensing technologies (Hong et al., 2012).
High-Performance Liquid Chromatography (HPLC)
The compound has been investigated for its application in HPLC as a fluorogenic labeling reagent. It exhibits selective and rapid reaction with biologically important thiols to form fluorescent adducts, aiding in the analytical separation and detection of these thiols (Gatti et al., 1990).
Copolymer Synthesis
Studies on the copolymerization of styrene with fluoro ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, related to 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, have been conducted. These novel trisubstituted ethylenes show potential in developing new materials with specific properties (Kharas et al., 2016).
Crystal Structure Analysis
- X-Ray Crystallography: Research involving the synthesis and crystal structure determination of compounds structurally related to 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene has been carried out. These studies provide insights into the molecular configurations and potential applications in various fields, such as materials science and pharmacology (Liang, 2009).
Other Applications
- Organic Synthesis: The compound has been utilized in organic synthesis processes, particularly in the preparation of specific intermediates and derivatives. This application is critical in the development of new organic compounds with diverse functionalities (Taskinen, 1974).
Zukünftige Richtungen
“2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene” has potential applications in various fields. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . It can also be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene involves the reaction of a substituted phenol with a nucleophilic reagent to form an ether intermediate. This intermediate is then reacted with a methylating agent to form the desired product.", "Starting Materials": [ "4-Fluorophenol-d4", "1-Bromo-3-methyl-2-butene", "Sodium hydride", "Dimethyl sulfate", "Methanol" ], "Reaction": [ "Step 1: React 4-Fluorophenol-d4 with sodium hydride in anhydrous THF to form the sodium phenoxide salt.", "Step 2: Add 1-Bromo-3-methyl-2-butene to the reaction mixture and stir at room temperature for several hours to form the ether intermediate.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: React the ether intermediate with excess dimethyl sulfate in methanol to form the desired product, 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene.", "Step 5: Purify the product by column chromatography." ] } | |
CAS-Nummer |
1346606-16-3 |
Molekularformel |
C12H14FNO3 |
Molekulargewicht |
243.271 |
IUPAC-Name |
(E)-4-[methoxy(methyl)amino]-1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-en-2-one |
InChI |
InChI=1S/C12H14FNO3/c1-14(16-2)8-7-11(15)9-17-12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3/b8-7+/i3D,4D,5D,6D |
InChI-Schlüssel |
LLUFOXYJKAAINV-PYTYSWDNSA-N |
SMILES |
CN(C=CC(=O)COC1=CC=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)
![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)
![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)
